Cas no 26761-75-1 (Phenol,(2-propen-1-yl)-)

Phenol,(2-propen-1-yl)- structure
Phenol,(2-propen-1-yl)- structure
Product Name:Phenol,(2-propen-1-yl)-
Numero CAS:26761-75-1
MF:C9H10O
MW:134.175102710724
CID:279213
PubChem ID:15624
Update Time:2025-04-19

Phenol,(2-propen-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,(2-propen-1-yl)-
    • 2-Propenylphenol
    • Allylphenol
    • Phenol, allyl- (6CI,7CI,8CI)
    • Phenol,(2-propenyl)- (9CI)
    • Phenol, (2-propenyl)-
    • Tox21_302056
    • Phenol, 2-(2-propen-1-yl)-
    • NS00020393
    • ALPRENOLOL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • Q27093513
    • CAS-1745-81-9
    • WLN: QR B2U1
    • CHEMBL1229950
    • DTXCID802164
    • Phenol, o-allyl-
    • AI3-17107
    • 1-ALLYL,2-HYDROXY-BENZENE
    • EINECS 217-119-0
    • 2-allyl phenol
    • CHEBI:39826
    • 4-06-00-03807 (Beilstein Handbook Reference)
    • 3-(2-hydroxyphenyl)propene
    • 2-Allyphenol
    • UNII-T5721BH5Z4
    • BRN 0742121
    • Allyl Phenol
    • ortho-allyl phenol
    • EN300-21161
    • 2-prop-2-enylphenol
    • T5721BH5Z4
    • 2-ALLYLPHENOL
    • NSC-1538
    • 2-(PROP-2-ENYL)PHENOL
    • BDBM50490554
    • O04F145ZJZ
    • DB02534
    • 2-(2-Propenyl)phenol
    • 26761-75-1
    • PD007888
    • A0233
    • Z104493210
    • SCHEMBL160157
    • 2-(2-propenyl)-pheno
    • AS-17714
    • Phenol, 2-(propenyl)-
    • MFCD00002250
    • AKOS000274969
    • 1745-81-9
    • FT-0610996
    • InChI=1/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H
    • CS-0074162
    • UNII-O04F145ZJZ
    • 27924-98-7
    • NSC1538
    • J-507716
    • YINGUO
    • 2-allyl-phenol
    • NSC 1538
    • 2-Allylphenol, 98%
    • F2137-0011
    • 2-(2-Propenyl)-phenol
    • Phenol, 2-(2-propenyl)-
    • NCGC00255154-01
    • 2-(prop-2-en-1-yl)phenol
    • F18833
    • o-Allylphenol
    • DTXSID3022164
    • (2-Propenyl)phenol
    • O-(2-PROPENYL)PHENOL
    • 2-prop-2-en-1-ylphenol
    • AMY30934
    • Inchi: 1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
    • Chiave InChI: QIRNGVVZBINFMX-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC=CC=1CC=C

Proprietà calcolate

  • Massa esatta: 134.0732
  • Massa monoisotopica: 134.073164938g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 109
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.